2-(2-methoxyphenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound Its structure includes a methoxyphenoxy group, a tetrahydropyran ring, and a trifluoroethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
Formation of the Methoxyphenoxy Group: This can be achieved through the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions.
Introduction of the Tetrahydropyran Ring: This step may involve the reaction of a suitable precursor with tetrahydropyran under acidic or basic conditions.
Attachment of the Trifluoroethyl Group: This can be done by reacting a trifluoroethylating agent with an intermediate compound.
Formation of the Acetamide Backbone: The final step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetamide group can be reduced to form amines or other reduced products.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenoxy group may yield quinones, while reduction of the acetamide group may yield amines.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways and mechanisms.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoroethyl group may enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)-N-(tetrahydro-2H-pyran-4-yl)acetamide: Lacks the trifluoroethyl group.
2-(2-methoxyphenoxy)-N-(2,2,2-trifluoroethyl)acetamide: Lacks the tetrahydropyran ring.
N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide: Lacks the methoxyphenoxy group.
Uniqueness
The presence of the trifluoroethyl group, methoxyphenoxy group, and tetrahydropyran ring in 2-(2-methoxyphenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide makes it unique compared to similar compounds. These functional groups may confer specific properties such as increased stability, enhanced bioactivity, and improved solubility.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-22-13-4-2-3-5-14(13)24-10-15(21)20(11-16(17,18)19)12-6-8-23-9-7-12/h2-5,12H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMARJGPTDOTDLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC(F)(F)F)C2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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